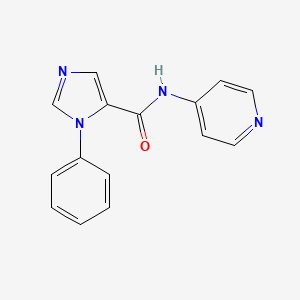
3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as Pim-1 kinase inhibitor, and it has been found to have promising effects in cancer treatment and other disease-related research.
Mécanisme D'action
The mechanism of action of 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide involves the inhibition of Pim-1 kinase. Pim-1 kinase is a critical regulator of cell growth and survival, and its overexpression has been linked to the development and progression of cancer. By inhibiting Pim-1 kinase, 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide have been extensively studied in various in vitro and in vivo models. The compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Additionally, 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide has been shown to have anti-inflammatory and cardioprotective effects, making it a potential therapeutic agent for cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide is its potent inhibitory effect on Pim-1 kinase, which makes it a promising candidate for cancer treatment. The compound has also been found to have cardioprotective and anti-inflammatory effects, which further expands its potential applications. However, one of the limitations of using 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide in lab experiments is its potential toxicity, which requires careful dose optimization and toxicity testing.
Orientations Futures
There are several future directions for research on 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide. One of the areas of interest is the development of more potent and selective Pim-1 kinase inhibitors that can be used in cancer treatment. Additionally, further research is needed to explore the potential applications of 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide in cardiovascular disease, diabetes, and other disease-related research. Finally, more studies are needed to investigate the potential toxicity and side effects of the compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide is a promising chemical compound that has potential applications in various fields of scientific research. The compound has been found to be a potent inhibitor of Pim-1 kinase, which makes it a promising candidate for cancer treatment. Additionally, 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide has been shown to have cardioprotective and anti-inflammatory effects, making it a potential therapeutic agent for cardiovascular disease. However, further research is needed to explore the potential applications of the compound and to investigate its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of 3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide involves the reaction of 4-bromo-N-(pyridin-4-yl)imidazole-5-carboxamide with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions, and the yield of the product is high. The purity of the compound is ensured by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, cardiovascular disease, and diabetes. The compound has been found to be a potent inhibitor of Pim-1 kinase, which is a serine/threonine kinase that plays a critical role in cell growth and survival. Pim-1 kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-12-6-8-16-9-7-12)14-10-17-11-19(14)13-4-2-1-3-5-13/h1-11H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZKNDJIGHAXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-pyridin-4-ylimidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide](/img/structure/B7480979.png)
![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)
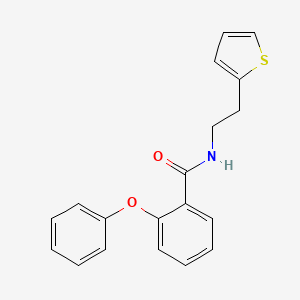
![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
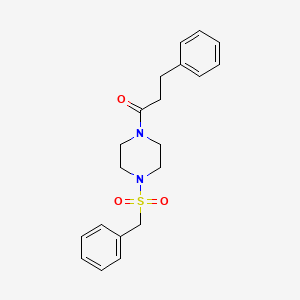
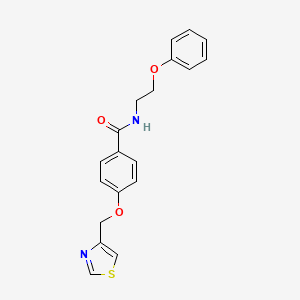
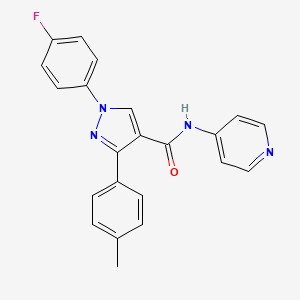
![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)
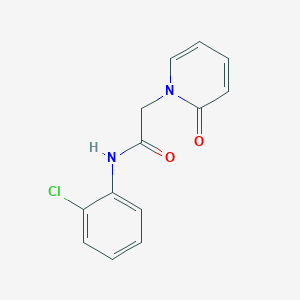
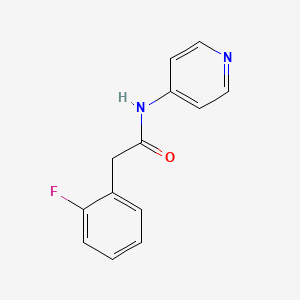
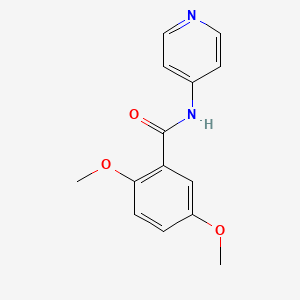
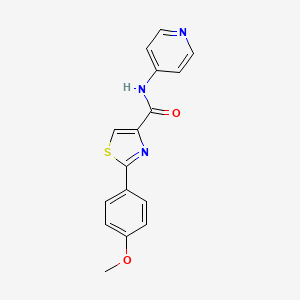
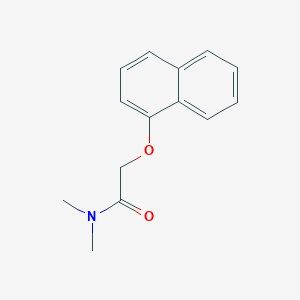
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)